![molecular formula C18H16FN7O2 B3009860 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide CAS No. 1019098-35-1](/img/structure/B3009860.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide
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Overview
Description
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been synthesized and evaluated for its anticancer activity against 60 human tumor cell lines . The compound showed prominent anticancer activity, with significant anti-proliferative activity against OVCAR-4 and ACHN cell lines . It also inhibited EGFR and ErbB2 kinases at sub-micromolar level .
Synthesis Analysis
The synthesis of this compound involves a reaction between guanidine HCl and a compound in the presence of sodium in methanol . The reaction mixture is heated under reflux for several hours .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . It also contains a 4-fluorophenyl group and a 3-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis
The compound has shown to inhibit EGFR and ErbB2 kinases at sub-micromolar level . This dual inhibition caused induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 .Physical And Chemical Properties Analysis
The compound is a solid and has been recrystallized from ethanol . Its melting point is greater than 300°C . The IR spectrum shows peaks corresponding to NH2 stretching, CH aromatic stretching, CH aliphatic stretching, and C=N, C=C aromatic stretching .Scientific Research Applications
Antiviral Research
L2884: has been studied for its antiviral properties. It has shown potential in inhibiting the replication of certain viruses, which could be pivotal in the development of new antiviral medications . This application is particularly relevant in the context of emerging viral diseases and the ongoing need for effective antiviral therapies.
Antibacterial Agents
Research indicates that derivatives of L2884 have exhibited significant activity against bacterial strains such as E. coli, S. aureus, and B. subtilis . This suggests that the compound could be a starting point for the synthesis of new antibacterial agents, which is crucial given the rising antibiotic resistance.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to bind with high affinity to multiple receptors . These compounds have been applied on a large scale in the medical and pharmaceutical fields due to their broad-spectrum biological activities .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific activity of the compound.
Pharmacokinetics
Compounds with similar structures have been reported to maintain drug-likeness during lead optimization, suggesting favorable adme properties . These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body.
Result of Action
Based on the reported biological activities of similar compounds, the compound’s action could result in a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Future Directions
The compound has shown promising anticancer activity, suggesting potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting preclinical and clinical trials to assess its efficacy and safety in humans.
properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c1-3-15(27)21-14-8-10(2)24-26(14)18-22-16-13(17(28)23-18)9-20-25(16)12-6-4-11(19)5-7-12/h4-9H,3H2,1-2H3,(H,21,27)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDXPAMRFXZIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide |
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